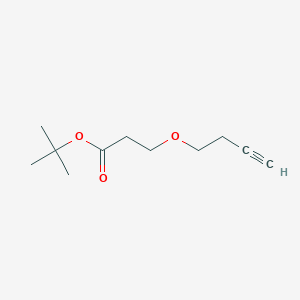
Alkyne-ethyl-PEG1-t-Butyl ester
概要
説明
Alkyne-ethyl-PEG1-t-Butyl ester is a compound that contains an alkyne group and a t-butyl protected carboxyl group. This compound is commonly used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions to form stable triazole linkages . The polyethylene glycol (PEG) spacer in the molecule increases its aqueous solubility, making it useful in various biological and chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
Alkyne-ethyl-PEG1-t-Butyl ester can be synthesized through a series of chemical reactions involving the introduction of an alkyne group and the protection of the carboxyl group with a t-butyl group. The synthesis typically involves the following steps:
Introduction of Alkyne Group: The alkyne group is introduced through a reaction with an appropriate alkyne precursor.
Protection of Carboxyl Group: The carboxyl group is protected using a t-butyl protecting group to prevent unwanted reactions during subsequent steps
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient production.
Purification Steps: Including crystallization, distillation, or chromatography to achieve high purity levels
化学反応の分析
Types of Reactions
Alkyne-ethyl-PEG1-t-Butyl ester undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction forms stable triazole linkages with azide-bearing compounds
Deprotection Reactions: The t-butyl protecting group can be removed under mild acidic conditions to expose the carboxyl group
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Mild Acids: Such as trifluoroacetic acid, used for deprotection of the t-butyl group
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions with azide-bearing compounds.
Free Carboxyl Groups: Exposed after deprotection of the t-butyl group
科学的研究の応用
Alkyne-ethyl-PEG1-t-Butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and coatings
作用機序
The primary mechanism of action for Alkyne-ethyl-PEG1-t-Butyl ester involves its participation in click chemistry reactions. The alkyne group reacts with azide-bearing compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for various applications . The PEG spacer enhances solubility and biocompatibility, while the t-butyl protecting group ensures selective reactions by protecting the carboxyl group until deprotection is desired .
類似化合物との比較
Similar Compounds
Alkyne-PEG1-t-Butyl ester: Similar structure but without the ethyl group.
Alkyne-PEG2-t-Butyl ester: Contains a longer PEG spacer.
Azide-PEG1-t-Butyl ester: Contains an azide group instead of an alkyne group
Uniqueness
Alkyne-ethyl-PEG1-t-Butyl ester is unique due to its specific combination of an alkyne group, a t-butyl protected carboxyl group, and a PEG spacer. This combination allows for highly efficient and selective click chemistry reactions, making it a versatile tool in various scientific and industrial applications .
特性
IUPAC Name |
tert-butyl 3-but-3-ynoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h1H,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVOMDPNTSWTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186925 | |
| Record name | Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-55-4 | |
| Record name | Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



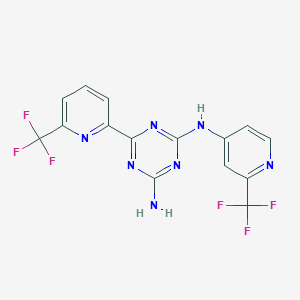

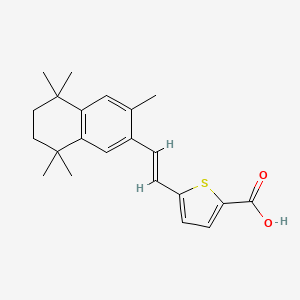
![4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione;hydrochloride](/img/structure/B605242.png)
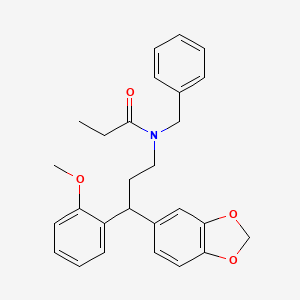
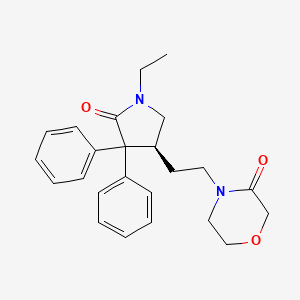

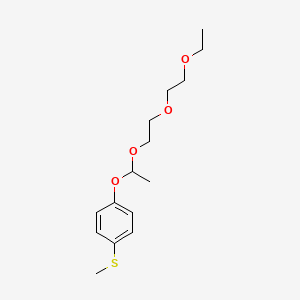

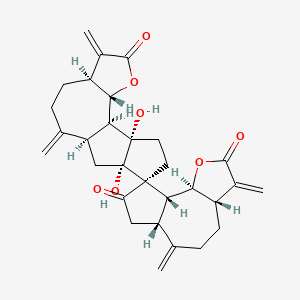
![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
